

Comparative Analysis of YX-2-107: A Selective CDK6-Degrading PROTAC

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Compound of Interest		
Compound Name:	YX-2-107	
Cat. No.:	B15545157	Get Quote

This guide provides a detailed comparison of **YX-2-107**, a Proteolysis Targeting Chimera (PROTAC), against conventional kinase inhibitors, with a focus on its selectivity, cross-reactivity, and mechanism of action. Experimental data and protocols are presented to support the findings, offering valuable insights for researchers in oncology and drug development.

Introduction to YX-2-107

YX-2-107 is a potent and selective PROTAC designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2] Unlike traditional small molecule inhibitors that only block the kinase activity of a target protein, YX-2-107 facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This dual mechanism of action—inhibiting kinase function and eliminating the protein scaffold—offers a promising therapeutic strategy for cancers dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[3][4][6]

Selectivity and Potency Profile: YX-2-107 vs. Palbociclib

YX-2-107 demonstrates a unique profile by combining potent kinase inhibition with preferential degradation of CDK6 over the closely related CDK4. This section compares its activity to Palbociclib, a well-established dual CDK4/6 enzymatic inhibitor.

Table 1: In Vitro Kinase Inhibition Profile



Compound	Target	IC50 (nM)
YX-2-107	CDK6	4.4[4][5][7]
CDK4	0.69[4][5][7]	
Palbociclib	CDK6	9.5[7]
CDK4	11[7]	

Table 2: Cellular Degradation Profile

Compound	Target Protein	Cell Line	Parameter	Value (nM)
YX-2-107	CDK6	BV173 (Ph+ ALL)	DC50	~4[4][5]
CDK4	BV173 (Ph+ ALL)	Degradation	Minimal degradation observed[7]	
Palbociclib	CDK6 / CDK4	BV173 (Ph+ ALL)	Degradation	Does not induce degradation; may increase CDK6 expression[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC50: The half-maximal degradation concentration, the concentration of a degrader at which 50% of the target protein is degraded.

Mechanism of Action and Signaling Pathway

YX-2-107 exerts its effect by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a molecular bridge, bringing the CDK6 protein into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to CDK6, marking it for destruction by the proteasome. This degradation-based approach is more effective than simple inhibition in suppressing Ph+ ALL, as it addresses both the kinase-dependent and kinase-independent functions of CDK6.[4][7]

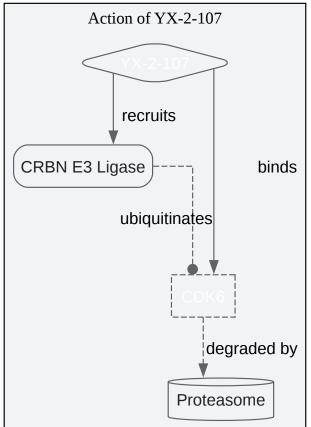


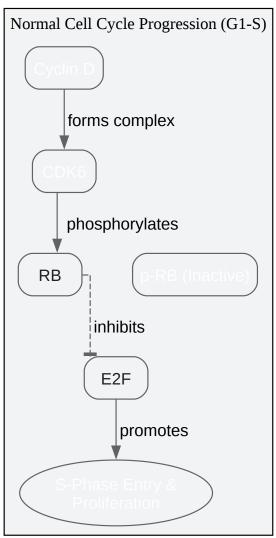




The primary downstream effect of CDK6 inhibition or degradation is the suppression of Retinoblastoma (RB) protein phosphorylation.[1][2][3] Hypophosphorylated RB remains active and binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and an inhibition of cancer cell proliferation.[6][7] **YX-2-107** has also been shown to inhibit the expression of FOXM1, another key regulator of cell cycle progression.[1][2][7]







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Caption: YX-2-107 mediated degradation of CDK6, preventing RB phosphorylation and halting cell cycle progression.

Experimental Protocols In Vitro Kinase Inhibition Assay

To determine the IC50 values, kinase activity is measured by quantifying the phosphorylation of a substrate.

- Assay Principle: Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are commonly used for their high-throughput and non-radioactive nature.[8]
- Procedure:
 - Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with the substrate (e.g., a peptide derived from RB protein) and ATP.
 - Serial dilutions of YX-2-107 or a comparator compound are added to the reaction wells.
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - A kinase detection reagent is added, which stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction.
 - Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
 - IC50 values are calculated by plotting the percent inhibition against the log concentration of the compound.

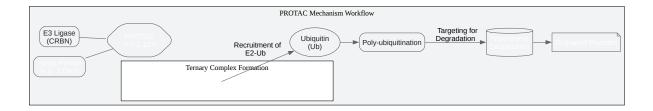
Cellular Protein Degradation Assay (Western Blot)

To assess the degradation of CDK6 and CDK4 in cells.

Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured in appropriate media.[6]
 [7]



- Treatment: Cells are treated with various concentrations of YX-2-107 (e.g., 0 to 1000 nM) for a specific duration (e.g., 4, 24, or 48 hours).[6]
- Lysis: After treatment, cells are harvested and lysed to extract total proteins.
- Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
- Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK6, CDK4, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.



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Caption: Generalized workflow of PROTAC-mediated protein degradation.

In Vivo Efficacy



Animal studies have demonstrated the bioavailability and pharmacological activity of **YX-2-107**. In mouse xenograft models using Ph+ ALL cells, treatment with **YX-2-107** led to a marked suppression of the leukemia burden.[4][7] The efficacy was found to be comparable, and in some cases superior, to that of the CDK4/6 inhibitor Palbociclib.[5][7][9] Notably, **YX-2-107** was also effective against tyrosine kinase inhibitor (TKI)-resistant Ph+ ALL models, highlighting its potential to overcome certain forms of drug resistance.[4]

Table 3: Summary of In Vivo Effects in Ph+ ALL Xenograft Models

Parameter	YX-2-107	Palbociclib
Leukemia Burden	Marked suppression[5][7]	Significant suppression[7]
CDK6 Levels in Tumors	Preferential degradation[4][7]	Upregulation observed[7]
Downstream Markers (p-RB, FOXM1)	Suppressed[1][4]	Suppressed[7]
Effect on S-Phase Cells	Significant inhibition[1][7]	Significant inhibition[7]
Efficacy in TKI-Resistant Models	Highly effective[4]	Not specified

Conclusion

YX-2-107 represents a next-generation therapeutic agent that distinguishes itself from traditional kinase inhibitors through its dual mechanism of action. By inducing the selective degradation of CDK6, it offers a more profound and sustained suppression of the target's function compared to occupancy-driven inhibitors like Palbociclib. The data indicates a strong selectivity for degrading CDK6 over CDK4 in a cellular context, despite potent in vitro inhibition of both kinases. This preferential degradation translates to potent anti-leukemic activity in preclinical models, including those resistant to other therapies. These findings underscore the potential of YX-2-107 as a valuable tool for cancer research and a promising candidate for the treatment of CDK6-dependent malignancies.

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